L-Flamprop-isopropyl
Overview
Description
L-Flamprop-isopropyl is a bioactive chemical . It has a molecular formula of C19H19ClFNO3 . It is also known by other names such as Barnon, Suffix BW, Flufenprop-isopropyl .
Synthesis Analysis
The synthesis of L-Flamprop-isopropyl involves a nickel-catalysed, anodically coupled electrolysis for the stereoselective, cross-dehydrogenative amination of acylimidazoles . This method involves the coupling of an electrogenerated nickel-bound α-keto radical species and an aminyl radical .Molecular Structure Analysis
The IUPAC name for L-Flamprop-isopropyl is propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate . Its molecular weight is 363.810 .Physical And Chemical Properties Analysis
L-Flamprop-isopropyl has a low solubility in water and is volatile . It is moderately persistent in soils .Scientific Research Applications
Metabolism in Barley
Research by Roberts (1977) investigated the metabolism of L-Flamprop-isopropyl in barley. The major metabolic route of this herbicide was hydrolysis to the corresponding carboxylic acid. It also underwent hydroxylation in the benzoyl group, producing hydroxylated metabolites present as conjugates in the plants. The study provides insights into the herbicide's behavior in agricultural settings and its potential environmental impacts (Roberts, 1977).
Herbicide Selectivity and Mode of Action
Jeffcoat and Harries (1975) explored the selectivity and mode of action of L-Flamprop-isopropyl in controlling wild oats in barley. The study demonstrated the herbicide's activity and selectivity, which is dependent on its degradation to the biologically active acid, flamprop. This research helps understand how L-Flamprop-isopropyl can be used effectively in crop management while minimizing impact on non-target species (Jeffcoat & Harries, 1975).
Residues in Soil
Bosio et al. (1982) conducted a study on the residues of L-Flamprop-isopropyl in soil. Their analytical method could determine both the herbicide and its hydrolysis product in soil samples. This research is crucial for assessing the environmental persistence and potential ecological risks of the herbicide in agricultural soils (Bosio et al., 1982).
Development as a Wild Oat Herbicide
Haddock, Jordan, and Sampson (1975) reported on the development of L-Flamprop-isopropyl as a wild oat herbicide for use in barley. The field trials in various European countries confirmed its effectiveness in weed control, contributing to agronomic practices for managing weed infestations in barley crops (Haddock, Jordan, & Sampson, 1975).
Synthesis and Commercial Aspects
Unger (1996) provided details on the synthesis routes and main raw materials for manufacturing L-Flamprop-isopropyl. This chapter is useful for understandingthe commercial production and chemical synthesis pathways of this herbicide, offering insights into its industrial application (Unger, 1996).
Residues in Barley
Another study by Bosio et al. (1982) focused on the residues of L-Flamprop-isopropyl in barley grain and straw samples. They analyzed for both the herbicide and its hydrolysis product, providing essential data for understanding the environmental and food safety implications of this herbicide's use in agriculture (Bosio et al., 1982).
Metabolism in Dicotyledonous Plants
Brain and James (1982) studied the metabolism of L-Flamprop-isopropyl in suspension cultures of dicotyledons like Medicago sativa and Phaseolus species. They found similarities and variations in the metabolism of this herbicide compared to its behavior in intact plants of Hordeum vulgare, providing insights into its broader biological interactions (Brain & James, 1982).
Future Directions
The utility of the anodic oxidative strategy used in the synthesis of L-Flamprop-isopropyl has been highlighted through the stereoselective synthesis of (+)-γ-secretase inhibitor, (+)-flamprop-methyl and (+)-flamprop-isopropyl . This suggests potential future directions in the synthesis of other bioactive compounds.
properties
IUPAC Name |
propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVXBIIHQGXQRQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042095 | |
Record name | L-Flamprop-isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flamprop-m-isopropyl | |
CAS RN |
57973-67-8 | |
Record name | N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57973-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Flamprop-isopropyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057973678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Flamprop-isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAMPROP-ISOPROPYL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF55LD93S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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